molecular formula C11H13NO3 B556413 N-Acetyl-L-phenylalanine CAS No. 2018-61-3

N-Acetyl-L-phenylalanine

Cat. No.: B556413
CAS No.: 2018-61-3
M. Wt: 207.23 g/mol
InChI Key: CBQJSKKFNMDLON-JTQLQIEISA-N
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Description

N-Acetyl-L-phenylalanine is an acetylated derivative of the amino acid L-phenylalanine. It is a biologically significant compound that plays a role in various biochemical processes. The compound is characterized by the presence of an acetyl group attached to the amino group of L-phenylalanine, resulting in the chemical formula C11H13NO3 .

Mechanism of Action

Target of Action

N-Acetyl-L-phenylalanine is synthesized from L-phenylalanine and acetyl-CoA . The primary target of this compound is the enzyme phenylalanine N-acetyltransferase . This enzyme catalyzes the chemical reaction between acetyl-CoA and L-phenylalanine to produce CoA and this compound .

Mode of Action

The interaction of this compound with its target, phenylalanine N-acetyltransferase, results in the production of this compound . This process involves the transfer of an acetyl group from acetyl-CoA to L-phenylalanine .

Biochemical Pathways

This compound is involved in the phenylalanine metabolic pathway . It is also a part of the biosynthesis pathway of tropane, piperidine and pyridine alkaloids, pyrimidine metabolic pathway, isoquinoline alkaloid biosynthesis pathway, glycolysis/gluconeogenesis pathway, flavonoid biosynthesis pathway, fatty acid biosynthesis pathway, carbon fixation pathway in photosynthetic organisms, and the metabolic pathway of amino sugar and nucleotide sugar .

Pharmacokinetics

It is known that it is synthesized from l-phenylalanine and acetyl-coa . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is the production of this compound . This compound is the principal acylamino acid in Escherichia coli . It is also used as a reactant to synthesize methyl or ethyl esters of this compound, which are employed as versatile building blocks in peptide synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the enzyme phenylalanine N-acetyltransferase, which is involved in the synthesis of this compound, can be affected by changes in pH, temperature, and the presence of other molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-phenylalanine can be synthesized through the acetylation of L-phenylalanine. This process typically involves the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar acetylation reactions but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often purified through recrystallization from solvents such as water, methanol, or chloroform .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Methanol and Mukaiyama’s reagent.

    Hydrogenation: Rhodium catalysts under hydrogen gas.

Major Products:

  • N-acetyl phenylalanine methyl ester
  • Acetylaminocyclohexane propanoic acid

Comparison with Similar Compounds

N-Acetyl-L-phenylalanine is unique due to its acetylated structure, which distinguishes it from other amino acids. Similar compounds include:

  • N-Acetyl-L-alanine
  • N-Acetyl-L-leucine
  • N-Acetyl-L-proline
  • N-Acetyl-L-methionine

These compounds share the acetylation of the amino group but differ in their side chains, leading to variations in their chemical properties and biological activities .

This compound stands out for its specific applications in peptide synthesis and its potential therapeutic benefits, making it a valuable compound in both research and industry.

Properties

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883539
Record name L-Phenylalanine, N-acetyl-
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2018-61-3, 2901-75-9
Record name N-Acetyl-L-phenylalanine
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Record name N-Acetylphenylalanine
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Record name Afalanine
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Record name L-Phenylalanine, N-acetyl-
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Record name L-Phenylalanine, N-acetyl-
Source EPA DSSTox
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Record name N-acetyl-3-phenyl-L-alanine
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Record name N-ACETYLPHENYLALANINE
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Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 173 °C
Record name N-Acetyl-L-phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000512
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC(Cc1ccccc1)C(=O)O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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